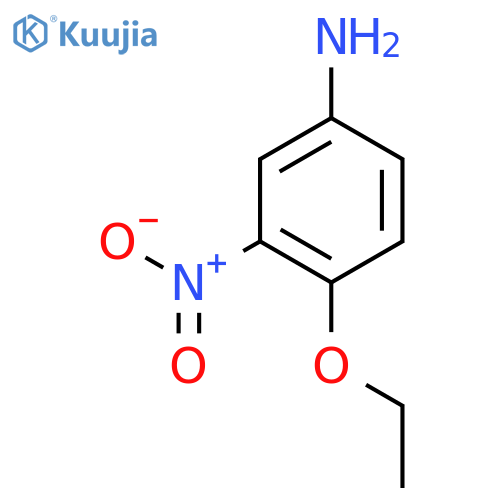Cas no 1777-87-3 (4-Ethoxy-3-nitroaniline)

4-Ethoxy-3-nitroaniline structure
商品名:4-Ethoxy-3-nitroaniline
4-Ethoxy-3-nitroaniline 化学的及び物理的性質
名前と識別子
-
- 4-Ethoxy-3-nitroaniline
- 4-AMINO-2-NITROPHENETOLE
- 2-Nitro-4-amino-phenetol
- 2-Nitro-4-amino-phenol-aethylaether
- 3-Nitro-p-phenetidin
- 3-Nitro-p-phenetidine
- 4-Aethoxy-3-nitro-anilin
- 4-ethoxy-3-nitro-aniline
- 4-ethoxy-3-nitro-benzenamine
- AC1LCM9T
- PubChem3134
- STK183926
- SureCN4313215
- Benzenamine, 4-ethoxy-3-nitro-
- AS-8245
- BAA77787
- DTXSID50170368
- p-Phenetidine, 3-nitro-
- A812298
- AE-562/43459398
- 3-nitro-4-ethoxyaniline
- MFCD00036065
- AKOS005411936
- CS-0318410
- 1777-87-3
- DA-43504
- 4-Ethoxy-3-nitroaniline #
- SCHEMBL4313215
-
- MDL: MFCD00036065
- インチ: InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3
- InChIKey: LHQGCNLLLDKOOO-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=C(C=C1)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 182.0692
- どういたいしつりょう: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- PSA: 78.39
4-Ethoxy-3-nitroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A117394-5g |
4-Ethoxy-3-nitroaniline |
1777-87-3 | 95+% | 5g |
$494.0 | 2024-04-22 | |
| Crysdot LLC | CD12131787-10g |
4-Ethoxy-3-nitroaniline |
1777-87-3 | 95+% | 10g |
$433 | 2024-07-24 | |
| Apollo Scientific | OR70022-1g |
4-Ethoxy-3-nitroaniline |
1777-87-3 | 1g |
£70.00 | 2024-05-25 |
4-Ethoxy-3-nitroaniline 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
1777-87-3 (4-Ethoxy-3-nitroaniline) 関連製品
- 135-15-9(1,4-Dibutoxy-2-nitrobenzene)
- 577-72-0(4-Methoxy-3-nitroaniline)
- 13350-09-9(1-Nitro-2-(prop-2-yn-1-yloxy)benzene)
- 119-23-3(2,5-Diethoxynitrobenzene)
- 39645-91-5(Benzene,1-nitro-2-(pentyloxy)-)
- 2831-60-9(2-(2,4-Dinitrophenoxy)ethanol)
- 37682-29-4(2-Nitrophenyl octyl ether)
- 16365-25-6(2-(2-nitrophenoxy)ethan-1-ol)
- 38753-50-3(1-Isopropoxy-2-nitrobenzene)
- 122329-02-6(1-Nitro-2-(tetradecyloxy)benzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1777-87-3)4-Ethoxy-3-nitroaniline

清らかである:99%
はかる:5g
価格 ($):445.0